(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that features a pyridine ring substituted with dimethyl groups and a fluorophenyl group attached to a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Propenamide Moiety: The propenamide moiety can be formed through the reaction of an appropriate acid chloride with an amine.
Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-methylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide: Similar structure but with one less methyl group.
(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.
(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. For example, the presence of the fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C16H15FN2O |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H15FN2O/c1-11-9-12(2)18-15(10-11)19-16(20)8-5-13-3-6-14(17)7-4-13/h3-10H,1-2H3,(H,18,19,20)/b8-5+ |
InChI Key |
VFXDGTVYLIXYNX-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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